
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate
Descripción general
Descripción
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is a useful research chemical . It is a derivative of diethyl malonate, which is a colorless liquid that occurs naturally in grapes and strawberries .
Molecular Structure Analysis
The molecular formula of this compound is C13H14ClNO6 . The structure of diethyl malonate, a related compound, consists of two carboxyl groups close together. The hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C(=O)−) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.71 . Diethyl malonate, a related compound, is a colorless liquid with a density of 1.05 g/cm3, a melting point of -50 °C, and a boiling point of 199 °C .Aplicaciones Científicas De Investigación
Supramolecular Assembly Formation
Diethyl aryl amino methylene malonate (DAM) derivatives, closely related to Diethyl 2-(4-Chloro-2-nitrophenyl)malonate, are significant in understanding supramolecular assembly formations. These derivatives exhibit strong intramolecular hydrogen bonding and form complex molecular structures with chloro and nitro substitutions, as highlighted in the study of their crystal structures (Shaik, Angira, & Thiruvenkatam, 2019).
Synthesis of Biological Active Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate, a compound structurally similar to this compound, plays a crucial role as a precursor in synthesizing various biologically active quinoline derivatives. These derivatives exhibit diverse activities, including antiviral, immunosuppressive, and anticancer properties (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Anticancer Drug Intermediates
Research on Diethyl 2-(2-chloronicotinoyl)malonate, which is structurally related to this compound, has revealed its importance as an intermediate in small molecule anticancer drugs. This compound is essential in developing targeted inhibitors that act on cancer cell growth signaling pathways (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Reactions with Carbanions
The reactivity of diethyl malonate with carbanions, including those similar to this compound, has been explored. These reactions are pivotal in understanding the formation of complex organic compounds and their potential applications in various chemical processes (Carrington, Clarke, & Scrowston, 1971).
Propiedades
IUPAC Name |
diethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUCKKOZVJCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)


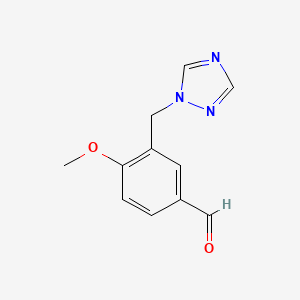
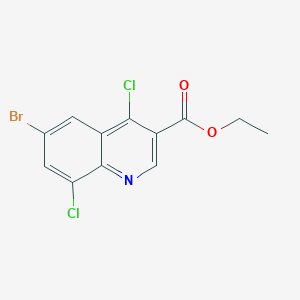
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)
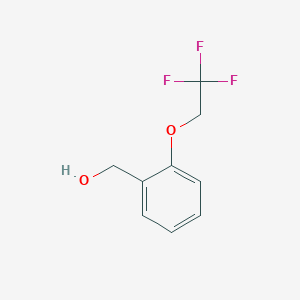
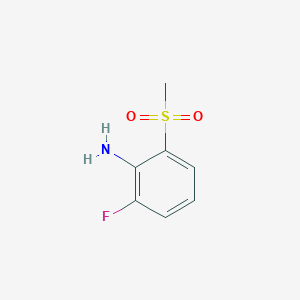

![Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B3039366.png)
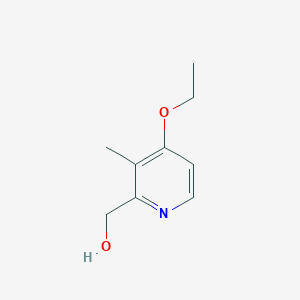

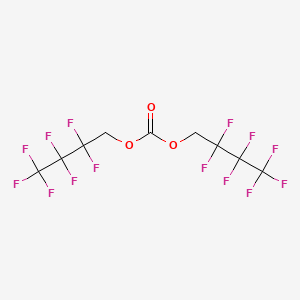
![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)